molecular formula C10H13Cl B12433373 (1-Chloroethyl)dimethylbenzene CAS No. 54411-21-1

(1-Chloroethyl)dimethylbenzene

Cat. No.: B12433373
CAS No.: 54411-21-1
M. Wt: 168.66 g/mol
InChI Key: LYTASBYXDATWJV-UHFFFAOYSA-N
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Description

(1-Chloroethyl)dimethylbenzene, also known as 1-(1-chloroethyl)-2,3-dimethylbenzene (CAS: 60907-88-2), is a chlorinated aromatic compound with the molecular formula C₁₀H₁₃Cl (molecular weight: 168.66 g/mol). Its structure consists of a benzene ring substituted with two methyl groups (at positions 2 and 3) and a 1-chloroethyl group (at position 1).

Properties

CAS No.

54411-21-1

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(2-chloroethyl)-3,5-dimethylbenzene

InChI

InChI=1S/C10H13Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3

InChI Key

LYTASBYXDATWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Chloroethyl)dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with 1-chloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (1-Chloroethyl)dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The applications of (1-Chloroethyl)dimethylbenzene, particularly isomers such as 1-(1-chloroethyl)-2,3-xylene and 2-(1-chloroethyl)-1,4-dimethylbenzene, are primarily focused in the pharmaceutical and chemical fields, serving as crucial intermediates in synthesizing various compounds .

Pharmaceutical Applications

  • Medetomidine Synthesis : 2-(1-Chloroethyl)-1,4-dimethylbenzene is essential in the commercial production of Medetomidine, a pharmaceutical compound .
  • Quality Control : Detecting and analyzing 1-(1-chloroethyl)-2,3-xylene helps research and analyze potential impurities, ensuring quality control of reactants in subsequent pharmaceutical processes. This reduces side reactions and impurity generation, providing data for establishing quality standards and screening preparation processes .

Analytical Chemistry

  • Gas Chromatography : A method for detecting 1-(1-chloroethyl)-2,3-xylene involves gas chromatography to effectively control the quality of starting materials in medicine and ensure the safety and controllability of pharmaceutical quality .
  • Purity Detection : Gas chromatography accurately detects related substances and the purity of 1-(1-chloroethyl)-2,3-xylene, which is vital for improving its quality and controlling related product impurities. This provides a basis for the safety and quality control of subsequent pharmaceutical products .

Gas Chromatography Conditions

The gas chromatography conditions for detecting 1-(1-chloroethyl)-2,3-xylene related substances include :

  • Sample Inlet Temperature : 160 ℃ to 280 ℃.
  • Column Box Temperature Program :
    • Initial column temperature: 60-90 ℃, maintained for at least 6 minutes.
    • Ramp to 120-160 ℃ at 25-35 ℃/min, maintained for at least 6 minutes.
    • Ramp to 230 ℃ at 4-10 ℃/min, maintained for at least 5 minutes.
  • Detector : Hydrogen flame ionization detector.
  • Chromatographic Column : Polar capillary chromatographic column.

The method's effectiveness is highlighted by good chromatographic peak types and excellent separation between peaks, achieving baseline separation and accurately determining the purity and content of related substances .

Impact of Diluents

The choice of diluent affects the accuracy of the analysis. For instance, ethanol as a diluent reduces the purity of the main component and generates impurities, reducing detection sensitivity. Acetonitrile, dichloromethane, or N, N-dimethylformamide are preferred diluents .

Environmental and Industrial Applications

Comparison with Similar Compounds

Structural Analogs: Chlorinated Ethylbenzenes

The chloroethyl group introduces unique properties compared to other chlorinated benzenes:

Compound Molecular Formula Substituents Key Properties
(1-Chloroethyl)-2,3-dimethylbenzene C₁₀H₁₃Cl 2,3-dimethyl; 1-chloroethyl High lipophilicity; potential membrane disruption
1-(Chloromethyl)-3,5-dimethylbenzene C₉H₁₁Cl 3,5-dimethyl; 1-chloromethyl NMR shifts: δ 6.75 ppm (arene CH), 4.15 ppm (CH₂Cl)
Chlorobenzene C₆H₅Cl Single chloro substituent High environmental persistence; VOC emissions up to 7.35 µg/m³

Dimethylbenzenes (Xylenes)

Xylenes are isomers of dimethylbenzene with distinct substitution patterns:

Compound (Isomer) Common Name Substituent Positions Toxicity Mechanism
1,2-Dimethylbenzene o-Xylene 1,2-dimethyl Non-polar anesthetic; disrupts Na+ channels
1,3-Dimethylbenzene m-Xylene 1,3-dimethyl Lowest environmental concentration (0.01 µg/m³)
1,4-Dimethylbenzene p-Xylene 1,4-dimethyl Synergistic toxicity with methylbenzene (M = 0.600)

Comparison: (1-Chloroethyl)dimethylbenzene’s chloroethyl group likely enhances its membrane-disrupting effects compared to non-chlorinated xylenes. Its environmental persistence may resemble chlorobenzene but requires further study.

Other Substituted Benzenes

Functional groups significantly influence toxicity and environmental impact:

Compound Functional Group Toxicity Profile Environmental Concentration (µg/m³)
Nitrobenzene –NO₂ Polar anesthetic; hydrogen bonding with receptors Not quantified in reviewed studies
Phenol –OH Polar toxicity; interacts with DNA/proteins Detected in emissions
Benzene –H Carcinogenic; baseline for toxicity comparisons Up to 7.35 µg/m³

Key Insight: Chloroethyl-substituted compounds may exhibit hybrid toxicity mechanisms—combining non-polar membrane disruption (like xylenes) and polar interactions (like nitrobenzene) due to the Cl atom’s electronegativity.

Toxicity and Synergistic Effects

Studies on binary mixtures of substituted benzenes reveal critical patterns:

  • Synergism (M < 0.8) : Methylbenzene + 1,4-dimethylbenzene (M = 0.600) .
  • Additive Effects (M ≈ 1) : Nitrobenzene + 1,3-dimethylbenzene (M = 1.660) .
  • Antagonism (M > 1.2) : Observed in 36.84% of tested mixtures .

This compound’s toxicity profile is hypothesized to align with non-polar anesthetics but may show synergism in mixtures due to its dual functional groups.

Environmental Impact

  • Volatility : Likely lower than chlorobenzene due to higher molecular weight, reducing atmospheric prevalence.
  • Concentrations : Chlorobenzene emissions reach 7.35 µg/m³, while 1,3-dimethylbenzene is minimal (0.01 µg/m³) .
  • Degradation : Chlorinated aromatics generally persist longer than hydroxyl- or methyl-substituted analogs.

Data Tables

Table 1: Structural Comparison of Chlorinated Benzenes

Compound Molecular Formula CAS Number Key Substituents
(1-Chloroethyl)-2,3-dimethylbenzene C₁₀H₁₃Cl 60907-88-2 2,3-dimethyl; 1-chloroethyl
1,4-Dichlorobenzene C₆H₄Cl₂ 106-46-7 1,4-dichloro
Chlorobenzene C₆H₅Cl 108-90-7 Single chloro

Table 2: Toxicity Mechanisms of Substituted Benzenes

Compound Type Mechanism Example Compounds
Non-polar anesthetics Membrane Na+ channel disruption Xylenes, chlorobenzene
Polar anesthetics Receptor hydrogen bonding Phenol, nitrobenzene
Electrophilic agents DNA/protein adduct formation p-phenylenediamine

Biological Activity

(1-Chloroethyl)dimethylbenzene, also known as 4-(1-Chloroethyl)-1,2-dimethylbenzene, is an organic compound with the molecular formula C10H13Cl. This compound features a benzene ring substituted with a 1-chloroethyl group and two methyl groups at the 1 and 2 positions. Its unique structure has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules.

The synthesis of this compound typically involves chlorination of 1,2-dimethylbenzene (o-xylene) followed by Friedel-Crafts alkylation. The general reaction can be summarized as follows:

C6H4(CH3)2+C2H5ClAlCl3anhydrous conditionsC10H13Cl\text{C}_6\text{H}_4(\text{CH}_3)_2+\text{C}_2\text{H}_5\text{Cl}\xrightarrow[\text{AlCl}_3]{\text{anhydrous conditions}}\text{C}_{10}\text{H}_{13}\text{Cl}

This process allows for the introduction of the chloroethyl group under controlled conditions, enhancing yield and purity.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom. This property makes it a potential candidate for interactions with various biomolecules. The compound can also participate in oxidation and reduction reactions, further altering its chemical structure and biological properties.

Toxicological Profile

Research indicates that this compound may exhibit toxicological effects similar to other chlorinated hydrocarbons. Key findings regarding its toxicity include:

  • Acute Toxicity : Exposure can lead to systemic effects including respiratory distress and neurological symptoms.
  • Chronic Toxicity : Long-term exposure has been associated with potential carcinogenic effects, necessitating further investigation into its long-term health impacts .

Case Study 1: Interaction with Biological Systems

A study investigated the interaction of this compound with cellular systems. It was found that the compound could inhibit certain enzymatic activities related to detoxification pathways in liver cells, suggesting a potential for hepatotoxicity .

Case Study 2: Ecotoxicological Effects

Another study focused on the ecotoxicological implications of this compound in aquatic environments. The compound was shown to inhibit algal growth at specific concentrations, indicating its potential as an environmental pollutant .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Pharmaceutical Applications : Its unique structure may enhance biological activity, making it a candidate for drug development .
  • Environmental Impact : The compound's toxicity to aquatic organisms raises concerns regarding its environmental persistence and bioaccumulation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
4-(1-Chloroethyl)-1,2-dimethylbenzeneC10H13ClPotential hepatotoxicity; inhibits enzymatic activity
4-(1-Bromoethyl)-1,2-dimethylbenzeneC10H13BrSimilar toxicological profile; investigated for drug use
4-(Chloroacetyl)-1,2-dimethylbenzeneC10H11ClOExhibits cytotoxic effects in cancer cell lines

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